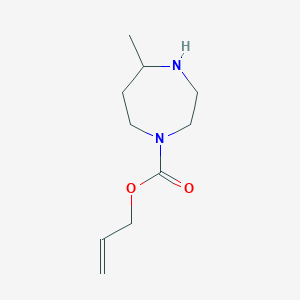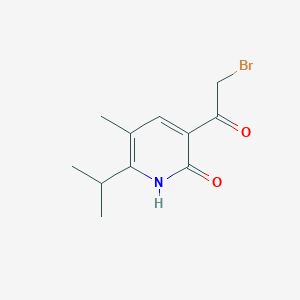
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety through a prop-2-enoyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile can be achieved through a multi-step process. One common method involves the Steglich esterification reaction. In this process, 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one is reacted with 4-dodecyloxybenzoic acid in the presence of 4-dimethylaminopyridine and N,N’-dicyclohexylcarbodiimide in dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, followed by filtration and recrystallization from chloroform to obtain the desired product .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to optimize the synthesis process for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and benzonitrile moieties.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1, affecting the epigenetic regulation of gene expression . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a pyridine ring.
4-(Pyrrolidin-3-yl)benzonitrile: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is unique due to the presence of both a pyridine ring and a benzonitrile moiety, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H10N2O |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4-(3-pyridin-4-ylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-11-13-1-4-14(5-2-13)15(18)6-3-12-7-9-17-10-8-12/h1-10H |
Clave InChI |
TZTOMGCDFBAGDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)C=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)




![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)



![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)



